4-(Pyrimidin-2-yl)benzene-1-sulfonyl chloride

説明

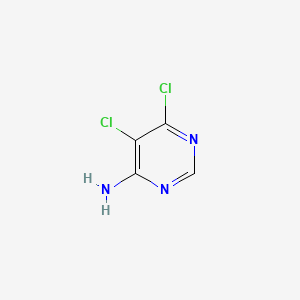

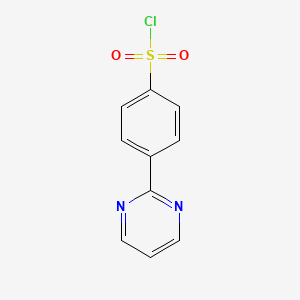

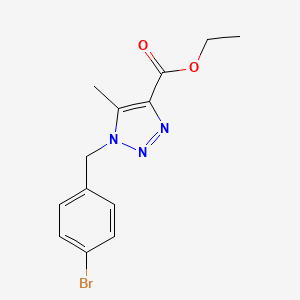

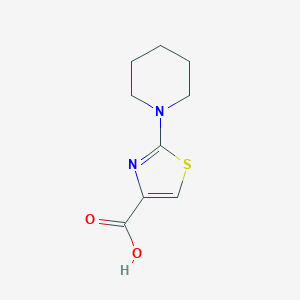

“4-(Pyrimidin-2-yl)benzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C10H7ClN2O2S . It is characterized by a pyrimidin-2-yl group attached to a benzene ring, which is further connected to a sulfonyl chloride group .

Molecular Structure Analysis

The molecular structure of “4-(Pyrimidin-2-yl)benzene-1-sulfonyl chloride” includes a pyrimidin-2-yl group attached to a benzene ring, which is further connected to a sulfonyl chloride group . The InChI string for this compound is InChI=1S/C10H7ClN2O2S/c11-16(14,15)9-4-2-8(3-5-9)10-12-6-1-7-13-10/h1-7H .Physical And Chemical Properties Analysis

The molecular weight of “4-(Pyrimidin-2-yl)benzene-1-sulfonyl chloride” is 254.69 g/mol . It has a computed XLogP3-AA value of 1.9, indicating its lipophilicity . The compound has a topological polar surface area of 68.3 Ų, suggesting its potential interactions with biological receptors .科学的研究の応用

Crystal Structure and Molecular Interactions

- The crystal structure of compounds containing 4-(pyrimidin-2-yl)benzene-1-sulfonyl units, such as Bosentan monohydrate, demonstrates the significance of dihedral angles and hydrogen bonding in stabilizing crystal packing. This understanding is critical in the design of pharmaceuticals and materials science applications (Kaur et al., 2012).

Synthesis and Characterization of Derivatives

- A study on the synthesis of sulfadiazine salts, which involve 4-(pyrimidin-2-yl)benzene-1-sulfonyl chloride, reveals the diverse salt forms that can be created. This research aids in understanding the various applications of these compounds in pharmaceutical chemistry (Buist et al., 2014).

Computational Studies and Chemical Characterization

- Chemical characterization and computational studies, like those conducted on Sulfadiazine-Ortho-Vanillin Schiff base derivatives, are crucial in the development of materials with potential applications in non-linear optical materials. Such studies involve detailed analysis of molecular electrostatic potential and hyper conjugative interactions (Shahid et al., 2018).

Novel Synthesis Methods

- Research on synthesizing novel derivatives, such as 5‑bromo‑2-chloropyrimidin-4-amine derivatives, showcases the potential of 4-(pyrimidin-2-yl)benzene-1-sulfonyl chloride in creating compounds with significant antimicrobial activity. This is essential in the field of medicinal chemistry and drug development (Ranganatha et al., 2018).

Antimicrobial and Antioxidant Activity Studies

- Studies on the synthesis of sulfonamide derivatives and their antimicrobial and antioxidant activities highlight the role of 4-(pyrimidin-2-yl)benzene-1-sulfonyl chloride in developing new antibacterial and antifungal agents. This research is vital for addressing the growing concern of antibiotic resistance (Badgujar et al., 2018).

Anticancer Research

- The creation of pyrimidine derivatives and their evaluation for antiproliferative activity against human cancer cell lines demonstrates the potential use of 4-(pyrimidin-2-yl)benzene-1-sulfonyl chloride in cancer research. Such studies are crucial for the development of novel anticancer drugs (Mallesha et al., 2012).

Spectroscopy and Molecular Modeling

- Investigating the interaction between synthesized heterocyclic sulfonamide compounds and hemoglobin using spectroscopy and molecular modeling techniques provides insights into the biological interactions of these compounds. Such research can inform therapeutic processes involving hemoglobin (Naeeminejad et al., 2017).

作用機序

Target of Action

The primary targets of 4-(Pyrimidin-2-yl)benzene-1-sulfonyl chloride, a sulfonamide derivative, are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose metabolism, thyroid function, inflammation, and intraocular pressure regulation .

Mode of Action

4-(Pyrimidin-2-yl)benzene-1-sulfonyl chloride interacts with its targets by inhibiting their enzymatic activities. The compound’s structural similarity to para-aminobenzoic acid (PABA) allows it to inhibit and replace PABA in the enzyme dihydropteroate synthetase . This inhibition prevents the formation of dihydrofolate and tetrahydrofolate, essential cofactors for bacterial DNA synthesis .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folate synthesis pathway in bacteria, leading to a deficiency of tetrahydrofolate . This deficiency subsequently inhibits bacterial DNA growth and cell division or replication .

Pharmacokinetics

Sulfonamides, in general, are known to be well-absorbed orally and widely distributed in the body .

Result of Action

The inhibition of bacterial DNA synthesis by 4-(Pyrimidin-2-yl)benzene-1-sulfonyl chloride leads to the bacteriostatic effect, hindering bacterial cell division and growth . This results in the control of bacterial infections.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Pyrimidin-2-yl)benzene-1-sulfonyl chloride. Furthermore, sulfonamides may cause strong allergic reactions when used in large doses .

特性

IUPAC Name |

4-pyrimidin-2-ylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2S/c11-16(14,15)9-4-2-8(3-5-9)10-12-6-1-7-13-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPLYUKDYQDTCTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640270 | |

| Record name | 4-(Pyrimidin-2-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyrimidin-2-yl)benzene-1-sulfonyl chloride | |

CAS RN |

912569-53-0 | |

| Record name | 4-(Pyrimidin-2-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Pyrimidin-2-yl)benzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperazino}-1-ethanol](/img/structure/B1324957.png)

![6-(1,4-diazepan-1-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1324959.png)

![N-(3,4-Dimethylphenyl)-N'-[hydrazino(imino)-methyl]guanidine hydrochloride](/img/structure/B1324964.png)

![2-[(2-Furylmethyl)sulfanyl]-5-nitrobenzenecarbaldehyde](/img/structure/B1324965.png)

![3-(Dimethylamino)-1-[4-(pyrimidin-2-yloxy)phenyl]but-2-en-1-one](/img/structure/B1324973.png)

![3-(6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-propionic acid](/img/structure/B1324975.png)